molecular formula C16H18ClN3O2S B2549904 4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine CAS No. 339278-88-5

4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine

Cat. No.: B2549904
CAS No.: 339278-88-5
M. Wt: 351.85
InChI Key: KZONRLNNGATNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine (CAS: 477866-84-5) is a pyrimidine derivative featuring a sulfinyl (-S=O) group attached to a 4-chlorophenyl moiety and a methyl substituent at the 2-position of the pyrimidine ring. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidines and sulfinyl groups, which are often associated with biological activity .

Properties

IUPAC Name

4-[6-[(4-chlorophenyl)sulfinylmethyl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-12-18-14(10-16(19-12)20-6-8-22-9-7-20)11-23(21)15-4-2-13(17)3-5-15/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZONRLNNGATNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)CS(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16ClN3O2SC_{14}H_{16}ClN_3O_2S, and it features a morpholine ring substituted with a pyrimidine moiety and a chlorophenyl sulfinyl group. Its structural characteristics are crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC14H16ClN3O2SC_{14}H_{16}ClN_3O_2S
Molecular Weight315.81 g/mol
CAS Number477866-84-5

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action likely involves the inhibition of bacterial enzymes or interference with cellular processes.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Investigations into related sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . These effects are attributed to the compound's ability to interact with specific molecular targets involved in cancer progression.

Enzyme Inhibition

Enzyme inhibitory activity is another significant aspect of this compound's biological profile. Studies have reported strong inhibitory effects against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections . The binding interactions with bovine serum albumin (BSA) further indicate a favorable pharmacokinetic profile, enhancing its therapeutic viability.

Case Studies

  • Antibacterial Screening : In a comparative study, several derivatives of the compound were tested against multiple bacterial strains. The results indicated that modifications in the sulfinyl group significantly enhanced antibacterial potency, particularly against gram-positive bacteria .
  • Anticancer Activity : A series of experiments conducted on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The underlying mechanism was linked to the activation of caspases and modulation of apoptotic pathways .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibited AChE activity, with IC50 values comparable to established inhibitors. This suggests its potential role in developing new therapeutic agents for neurodegenerative diseases .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogues:

Compound Name Substituents (Pyrimidine Position) Sulfur Group Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound: 4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine 2-methyl, 6-sulfinyl(4-ClPh) Sulfinyl (-S=O) C₁₇H₁₈ClN₃OS ~363.86 477866-84-5 Enhanced polarity due to sulfinyl group; compact 2-methyl substituent
4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine 2-phenyl, 6-sulfanyl(4-ClPh) Sulfanyl (-S-) C₂₁H₂₀ClN₃OS 397.92 477867-03-1 Bulkier 2-phenyl group; reduced oxidative stability compared to sulfinyl
4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl)morpholine 2-pyridinyl, 6-sulfanyl(4-ClPh) Sulfanyl (-S-) C₂₀H₁₉ClN₄OS 398.90 477866-88-9 Heteroaromatic 2-pyridinyl group; potential for metal coordination
4-[6-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine 2-phenyl, 6-sulfanyl(CH₂-4-ClPh) Sulfanyl (-S-) C₂₄H₂₆ClN₃OS 440.00 866038-76-8 Extended sulfanyl chain; dimethyl morpholine for altered pharmacokinetics
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine 2-(4-pyridinyl), 6-sulfanyl(Ph) Sulfanyl (-S-) C₂₀H₂₀N₄OS 364.46 303147-61-7 Non-chlorinated phenyl group; simplified electronic profile
Morpholine, 4-(4-((2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl) 2-(4-ClPh), 4-(benzoylamino) Amide (-NHCO-) C₂₂H₂₁ClN₄O₂ 408.88 N/A Sulfur replaced with amide; benzoyl group for increased rigidity

Key Observations

Sulfinyl vs.

2-Position Substitutions: Methyl (Target): Smaller size may reduce steric hindrance, favoring interactions with narrow binding pockets.

Chlorophenyl Modifications: Replacement of the 4-chlorophenyl group with non-chlorinated phenyl () or benzoyl () alters electronic properties and lipophilicity, impacting bioavailability and toxicity.

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: Morpholine derivatives (e.g., linezolid) are known for antimicrobial activity; substitutions in the target compound may tune specificity .
  • Anti-Inflammatory and Anticancer : Sulfur-containing pyrimidines () are explored for anti-inflammatory and kinase-inhibitory properties, with the sulfinyl group possibly enhancing target affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.